molecular formula C22H20F4N4O2 B2946739 4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775311-20-0

4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2946739
CAS No.: 1775311-20-0
M. Wt: 448.422
InChI Key: KFCQWSRLRGEHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one (hereafter referred to as Compound A) is a triazolone derivative characterized by:

  • A 1,2,4-triazol-3-one core, which is a heterocyclic scaffold known for diverse pharmacological activities.
  • A piperidin-4-yl group at position 5, substituted with a 3-(trifluoromethyl)benzoyl moiety, which introduces steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F4N4O2/c23-18-6-4-14(5-7-18)13-30-19(27-28-21(30)32)15-8-10-29(11-9-15)20(31)16-2-1-3-17(12-16)22(24,25)26/h1-7,12,15H,8-11,13H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCQWSRLRGEHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets in a similar manner This could involve binding to a specific receptor or enzyme, altering its function, and leading to downstream effects

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other compounds, it may affect similar pathways These could include pathways involved in signal transduction, metabolism, or cell cycle regulation

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it may have similar effects These could include altering cellular function, inducing or inhibiting signal transduction pathways, or affecting cell growth and proliferation

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the triazolone core but differ in substituents, enabling a comparative analysis:

Table 1: Key Structural Features of Compound A and Analogs
Compound Name/ID R1 (Position 4) R2 (Piperidine Substituent) Molecular Weight Notable Properties/Activities
Compound A 4-fluorobenzyl 3-(trifluoromethyl)benzoyl ~451.3 g/mol* High lipophilicity (CF3 group)
4-(4-methoxybenzyl)-5-[1-(3-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one 4-methoxybenzyl 3-methylbenzoyl 406.5 g/mol Reduced electron-withdrawing effects
5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Phenyl 5-bromo-2-furoyl ~431.2 g/mol* Halogenated substituent (Br)
4-(4-Fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one 4-fluorophenyl Imidazole-propyl chain ~423.4 g/mol* Polar substituents (hydroxy, imidazole)

*Calculated based on molecular formulas.

Key Observations:

R1 Substituent Variations: The 4-fluorobenzyl group in Compound A enhances lipophilicity compared to the 4-methoxybenzyl group in , which may improve membrane permeability but reduce metabolic stability due to the electron-withdrawing fluorine .

R2 Substituent Variations :

  • The 3-(trifluoromethyl)benzoyl group in Compound A introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems. In contrast, the 3-methylbenzoyl group in lacks this effect, possibly reducing binding affinity .
  • The 5-bromo-2-furoyl group in may enhance halogen bonding with protein targets, a property absent in Compound A .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (LogP) :

    • Compound A’s trifluoromethyl group increases LogP compared to the methoxy analog , suggesting better passive diffusion but higher risk of off-target interactions.
    • The imidazole-propyl chain in introduces polarity, likely reducing LogP and improving solubility .
  • Metabolic Stability: Fluorine atoms (Compound A, ) may slow oxidative metabolism, enhancing half-life compared to non-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.